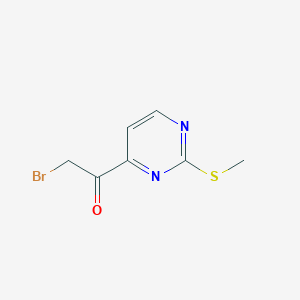

2-Bromo-1-(2-(methylthio)pyrimidin-4-yl)ethanone

Cat. No. B8772563

Key on ui cas rn:

496913-69-0

M. Wt: 247.11 g/mol

InChI Key: QNXFBDOTMBKGBU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08906934B2

Procedure details

Halopyridine 9, wherein L is halogen (9A) may be obtained, for example, from 2-bromo-1-(2-chloro-pyridin-4-yl)-ethanone prepared by halogenation of 1-(2-chloropyridin-4-yl)ethanone, obtainable from 2-chloro-4-cyano pyridine, as described in J. Het. Chem., 1983, 20, 533. 1-[2-(Methylthio)pyrimidin-4-yl] derivative 9, wherein L is CH3—S— (9B), obtainable from 2-bromo-1-(2-methylsulfanyl-pyrimidin-4-yl)-ethanone (described in WO03/011838), may be activated to the corresponding sulfoxide or sulfone 9, wherein L is CH3—S(O)— or CH3—S(O)2— (9D), by oxidation, for example with oxone. Halopyrimidine derivative 9, wherein L is halogen and R5 is fluorine (9C), may be instead prepared from 2-bromo-1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone, obtained by halogenation of 1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone, in turn prepared as described in WO04/058762.

[Compound]

Name

Halopyridine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

sulfone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

CH3—S(O)2—

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Halopyrimidine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

halogen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

fluorine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

2-bromo-1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

halogen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

1-[2-(Methylthio)pyrimidin-4-yl]

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

CH3—S—

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

[Compound]

Name

sulfoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

Identifiers

|

REACTION_CXSMILES

|

BrCC(C1C=CN=C(Cl)C=1)=O.ClC1C=C(C(=O)C)C=CN=1.ClC1C=C(C#N)C=CN=1.BrCC(C1C=CN=C(SC)N=1)=O.OOS([O-])=O.[K+].FF.Br[CH2:52][C:53]([C:55]1[C:60]([F:61])=[CH:59][N:58]=[C:57]([Cl:62])[N:56]=1)=[O:54]>>[Cl:62][C:57]1[N:56]=[C:55]([C:53](=[O:54])[CH3:52])[C:60]([F:61])=[CH:59][N:58]=1 |f:4.5|

|

Inputs

Step One

[Compound]

|

Name

|

Halopyridine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

sulfone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

CH3—S(O)2—

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OOS(=O)[O-].[K+]

|

Step Five

[Compound]

|

Name

|

Halopyrimidine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

halogen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

fluorine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

|

Name

|

2-bromo-1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)C1=NC(=NC=C1F)Cl

|

Step Eight

[Compound]

|

Name

|

halogen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)C1=CC(=NC=C1)Cl

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=CC(=C1)C(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=CC(=C1)C#N

|

Step Eleven

[Compound]

|

Name

|

1-[2-(Methylthio)pyrimidin-4-yl]

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

CH3—S—

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)C1=NC(=NC=C1)SC

|

Step Fourteen

[Compound]

|

Name

|

sulfoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC=C(C(=N1)C(C)=O)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |